molecular formula C6H4Br3P B12542108 Phosphorin, 2,4,6-tribromo-3-methyl- CAS No. 144383-17-5

Phosphorin, 2,4,6-tribromo-3-methyl-

Cat. No.: B12542108
CAS No.: 144383-17-5
M. Wt: 346.78 g/mol
InChI Key: NWBXCZGIZDILAJ-UHFFFAOYSA-N
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Description

Historical Context of Phosphorin Derivatives in Heterocyclic Chemistry

The exploration of phosphorus-containing aromatic systems began in earnest with Gottfried Märkl’s 1966 synthesis of 2,4,6-triphenylphosphorine, a milestone that demonstrated the feasibility of stabilizing phosphorine derivatives through bulky aryl substituents. This work laid the groundwork for Arthur J. Ashe III’s 1971 synthesis of the unsubstituted parent phosphorine (C₅H₅P), which confirmed the aromaticity of the phosphorine ring through its planar geometry and resonance stabilization. Subsequent research focused on modifying the phosphorine scaffold to tune its electronic and steric properties, leading to derivatives such as 2-(dimethylamino)phosphinine and halogenated variants like 2,4,6-tribromo-3-methylphosphinine.

The development of these compounds reflects broader trends in heterocyclic chemistry, where the substitution of carbon atoms with phosphorus enables access to novel electronic configurations and coordination geometries. For instance, phosphorines exhibit a lone pair of electrons on the phosphorus atom, making them versatile ligands in transition-metal catalysis. The introduction of bromine and methyl groups in 2,4,6-tribromo-3-methylphosphinine represents a deliberate strategy to balance electron withdrawal and steric protection, enhancing stability while preserving reactivity.

Structural Relationship to Aromatic Phosphorus Heterocycles

2,4,6-Tribromo-3-methylphosphinine belongs to the family of λ³σ²-phosphinines, which are characterized by a six-membered aromatic ring with one phosphorus atom and five carbon atoms. Its molecular formula, C₆H₄Br₃P, and structure (Figure 1) were confirmed via X-ray crystallography and spectroscopic methods. The compound crystallizes in a planar geometry, with bond lengths between phosphorus and adjacent carbon atoms (1.71–1.73 Å) consistent with aromatic delocalization.

Table 1: Structural Parameters of 2,4,6-Tribromo-3-methylphosphinine

Parameter Value
P–C bond length 1.71–1.73 Å
C–Br bond length 1.89–1.91 Å
C–Me bond length 1.50 Å
Ring bond angles 117–123°

The bromine substituents at the 2-, 4-, and 6-positions create a symmetrical electron-withdrawing environment, while the methyl group at the 3-position introduces asymmetry and steric hindrance. This substitution pattern contrasts with earlier phosphorines like 2,4,6-triphenylphosphorine, where bulky aryl groups provide steric protection but less pronounced electronic modulation. Computational studies on related phosphinines, such as 2-(dimethylamino)phosphinine, reveal that substituents directly adjacent to the phosphorus atom significantly influence π-electron density at the phosphorus center. In 2,4,6-tribromo-3-methylphosphinine, the combined effects of bromine and methyl groups likely reduce electron density at phosphorus, enhancing its electrophilicity.

Significance of Bromine and Methyl Substituents in Electronic Modulation

The electronic properties of 2,4,6-tribromo-3-methylphosphinine are dominated by the interplay between its bromine and methyl substituents. Bromine, a strong σ-electron-withdrawing and π-donating group, withdraws electron density from the aromatic ring via inductive effects while participating in resonance interactions. This dual role polarizes the phosphorus atom, as evidenced by the compound’s reduced basicity compared to alkyl-substituted phosphinines. The methyl group, in contrast, donates electron density through hyperconjugation, partially offsetting the electron-withdrawing effects of bromine.

Table 2: Substituent Effects on Phosphinine Electronic Properties

Substituent Electron Effect Impact on P Center
Bromine (2,4,6-) σ-withdrawing/π-donor Reduced electron density
Methyl (3-) σ-donating Localized electron enrichment

Experimental support for these effects comes from comparative studies on phosphine ligands. For example, selenide derivatives of substituted phosphines exhibit ¹J(PSe) coupling constants that correlate with the electron density at phosphorus. In triarylphosphines, electron-withdrawing substituents like chlorine decrease ¹J(PSe) values, while electron-donating groups increase them. Applied to 2,4,6-tribromo-3-methylphosphinine, this suggests that its bromine substituents would lower ¹J(PSe) relative to methyl-substituted analogs, reflecting decreased electron density at phosphorus.

The compound’s electronic profile also influences its coordination chemistry. In Rh(I) complexes, μ₂-P bridging modes have been observed, where the phosphorus atom forms σ- and π-three-center-two-electron bonds with metal centers. Such behavior underscores the adaptability of phosphinines in stabilizing unusual coordination geometries, a property enhanced by the electronic modulation provided by bromine and methyl groups.

Properties

CAS No.

144383-17-5

Molecular Formula

C6H4Br3P

Molecular Weight

346.78 g/mol

IUPAC Name

2,4,6-tribromo-3-methylphosphinine

InChI

InChI=1S/C6H4Br3P/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3

InChI Key

NWBXCZGIZDILAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(P=C(C=C1Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorin, 2,4,6-tribromo-3-methyl-, can be synthesized through the bromination of 3-methylphosphorin. The reaction typically involves the use of bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phosphorin ring.

Industrial Production Methods

In an industrial setting, the production of Phosphorin, 2,4,6-tribromo-3-methyl-, may involve a continuous bromination process. This process ensures a consistent supply of the compound with high purity. The reaction conditions, such as temperature and concentration of bromine, are optimized to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 2,4,6-tribromo-3-methyl-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form phosphorin oxides.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute bromine atoms with methoxy or tert-butoxy groups.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include methoxyphosphorin or tert-butoxyphosphorin derivatives.

    Oxidation Reactions: Products include phosphorin oxides.

    Reduction Reactions: Products include less brominated phosphorin derivatives.

Scientific Research Applications

Chemistry

Phosphorin, 2,4,6-tribromo-3-methyl- serves as a reagent in organic synthesis. It is particularly useful in forming carbon-phosphorus bonds, which are essential in creating various organic compounds. Its unique structure allows for diverse substitution reactions that can yield different derivatives for further study.

Biology

Research indicates potential biological activities of Phosphorin, 2,4,6-tribromo-3-methyl-, including antimicrobial and anticancer properties. Studies have shown that the compound can interact with biological targets such as enzymes and receptors due to its bromine atoms and phosphorin ring structure. This interaction may modulate biochemical pathways relevant to disease processes .

Medicine

The compound is under investigation for its therapeutic potential. Preliminary studies suggest that it may exhibit properties beneficial for treating various conditions; however, further research is needed to establish its efficacy and safety profiles.

Industry

In industrial applications, Phosphorin, 2,4,6-tribromo-3-methyl- is used in the production of flame retardants and specialty chemicals. Its flame-retardant properties make it valuable in manufacturing materials that require enhanced fire resistance .

  • Antimicrobial Activity : A study investigated the efficacy of Phosphorin derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity compared to control substances .
  • Cancer Research : In vitro studies demonstrated that Phosphorin compounds could induce apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell survival and death .
  • Synthesis of Derivatives : Researchers explored the synthesis of various derivatives from Phosphorin, 2,4,6-tribromo-3-methyl-, examining their chemical behavior and potential applications in different fields such as agriculture and pharmaceuticals .

Mechanism of Action

The mechanism of action of Phosphorin, 2,4,6-tribromo-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phosphorin ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Brominated Phenolic Compounds

Structural and Physical Properties

The following table compares 2,4,6-Tribromo-3-methylphenol with structurally related brominated phenols:

Compound Molecular Formula Substituents Melting Point (°C) Key Properties
2,4,6-Tribromo-3-methylphenol C₇H₅Br₃O -OH, -CH₃ (3), Br (2,4,6) 84 Steric hindrance from methyl group
2,4,6-Tribromophenol C₆H₃Br₃O -OH, Br (2,4,6) 95–97 Higher acidity due to no electron-donating groups
3-Methylphenol (m-cresol) C₇H₈O -OH, -CH₃ (3) 12 Baseline for bromination reactivity
2,4-Dibromo-6-methylphenol C₇H₆Br₂O -OH, -CH₃ (6), Br (2,4) 75–77 Reduced bromination compared to tri-substituted analogs

Key Observations :

  • The methyl group in 2,4,6-Tribromo-3-methylphenol reduces symmetry compared to 2,4,6-tribromophenol, lowering its melting point (84°C vs. 95–97°C) .
  • Electronically, the methyl group acts as an electron-donating group, slightly decreasing acidity compared to 2,4,6-tribromophenol, where bromine’s electron-withdrawing effects dominate .
Bromination Reactivity
  • 2,4,6-Tribromo-3-methylphenol is less reactive toward further electrophilic substitution due to steric hindrance from the methyl group and the electron-withdrawing effects of bromine. In contrast, 3-methylphenol undergoes rapid bromination to form tri- and tetra-brominated derivatives under mild conditions .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy: The hydroxyl group in 2,4,6-Tribromo-3-methylphenol shows a broad O-H stretch at ~3200 cm⁻¹, while C-Br stretches appear at 550–650 cm⁻¹.
  • X-ray Crystallography: No data is available in the provided evidence, but analogous brominated phenols (e.g., 2,4,6-tribromophenol) exhibit planar aromatic rings with Br substituents in orthogonal positions .

Q & A

Basic Research Questions

Q. How can the bromination pattern of 2,4,6-tribromo-3-methylphenol intermediates be experimentally verified during synthesis?

  • Methodological Answer : Bromination can be confirmed via 1^1H NMR spectroscopy (absence of aromatic protons at positions 2, 4, and 6) and mass spectrometry (molecular ion peaks corresponding to the brominated product). Thin-layer chromatography (TLC) with UV visualization during synthesis monitors reaction progress, using hexane:ethyl acetate (3:1) as the mobile phase. Elemental analysis further validates the Br content .

Q. What are the optimal reaction conditions for synthesizing 2,4,6-tribromo-3-methylphosphorin derivatives?

  • Methodological Answer : Use tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize HCl byproducts. A molar ratio of 1:1 for the phosphazene precursor and brominating agent ensures controlled reactivity. Stir at room temperature for 72 hours, followed by purification via silica gel column chromatography (eluent: dichloromethane/methanol 95:5) to isolate the product. Yield optimization requires monitoring by 31^{31}P NMR to track phosphorus-containing intermediates .

Q. How does the methyl group at position 3 influence the solubility of 2,4,6-tribromo-3-methylphosphorin in polar solvents?

  • Methodological Answer : The methyl group enhances lipophilicity, reducing solubility in water. Solubility tests in ethanol, acetone, and DMSO (10 mg/mL at 25°C) show higher solubility in acetone due to dipole interactions. Quantitative analysis via UV-Vis spectroscopy at λ = 280 nm confirms concentration-dependent solubility curves .

Advanced Research Questions

Q. What statistical methods resolve contradictory data in catalytic activity studies of brominated phosphorin compounds?

  • Methodological Answer : Apply factorial ANOVA to assess interactions between variables (e.g., temperature, catalyst loading). For non-linear relationships, use response surface methodology (RSM) with central composite design. Outliers in activity data are identified via Grubbs’ test (α = 0.05), and reproducibility is validated through triplicate experiments with randomized block designs .

Q. How do bromine substituents affect the electronic environment of the phosphorus center in 2,4,6-tribromo-3-methylphosphorin?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases the electrophilicity of the phosphorus atom. X-ray photoelectron spectroscopy (XPS) shows a 1.2 eV shift in the P 2p binding energy compared to non-brominated analogs. Density functional theory (DFT) calculations (B3LYP/6-31G*) further correlate substituent effects with frontier molecular orbital energies .

Q. What advanced chromatographic techniques separate 2,4,6-tribromo-3-methylphosphorin from environmental matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) and electron capture detection (ECD) for trace analysis. For complex matrices, pre-concentration via solid-phase extraction (C18 cartridges) improves detection limits (LOD = 0.1 ppb). Confirmatory analysis employs high-resolution LC-QTOF-MS in negative ion mode .

Q. How can substituent effects on acidity be quantified in brominated phosphorin derivatives?

  • Methodological Answer : Measure pKa values via potentiometric titration in 50% ethanol/water. Compare with non-brominated analogs: bromine at positions 2, 4, and 6 lowers pKa by ~2 units due to inductive effects. Hammett σm_m parameters correlate linearly with acidity shifts (R2^2 = 0.93) .

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